molecular formula C31H31F6N5O7 B584828 6'-Guanidinonaltrindole Ditrifluoroacetate CAS No. 350800-03-2

6'-Guanidinonaltrindole Ditrifluoroacetate

Cat. No.: B584828
CAS No.: 350800-03-2
M. Wt: 699.607
InChI Key: OLNPCNFQFSLIQZ-AWCPWCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Guanidinonaltrindole Ditrifluoroacetate is a chemical compound known for its selective agonist activity on κ/δ opioid receptor heterodimers. It is primarily used in scientific research, particularly in the fields of neurology and pain management. The compound has a molecular formula of C27H29N5O3 • 2C2HF3O2 and a molecular weight of 471.562 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Guanidinonaltrindole Ditrifluoroacetate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Guanidinonaltrindole Ditrifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-Guanidinonaltrindole Ditrifluoroacetate, which are often used for further research and development .

Mechanism of Action

6’-Guanidinonaltrindole Ditrifluoroacetate exerts its effects by selectively activating κ/δ opioid receptor heterodimers. It functions as a biased agonist of the κ-opioid receptor, activating the G protein pathway while inhibiting the β-arrestin pathway. This selective activation is thought to produce analgesia without dysphoria and with a lower incidence of tolerance .

Comparison with Similar Compounds

Similar Compounds

    5’-Guanidinonaltrindole: Another selective agonist of κ-opioid receptors.

    RB-64: A κ-opioid receptor agonist with different selectivity.

    Noribogaine: A compound with activity on opioid receptors but different pharmacological properties.

    ICI-199,441: Another κ-opioid receptor agonist used in research.

Uniqueness

6’-Guanidinonaltrindole Ditrifluoroacetate is unique due to its selective activation of κ/δ opioid receptor heterodimers and its biased agonism towards the G protein pathway. This selectivity makes it a valuable tool in research for understanding the functional roles of opioid receptor heterodimers and developing potential therapeutic agents with reduced side effects .

Properties

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNPCNFQFSLIQZ-AWCPWCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F6N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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